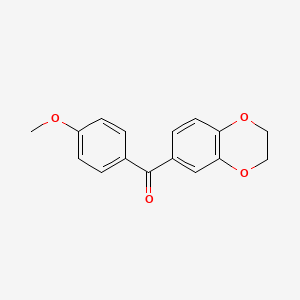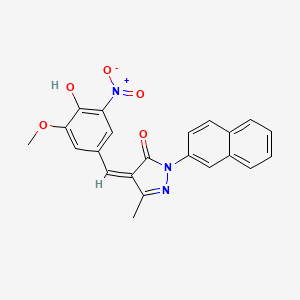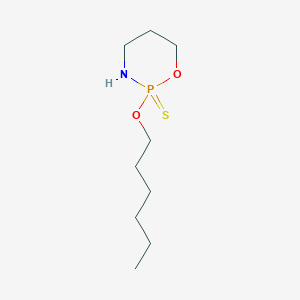![molecular formula C19H20N4O2 B6019284 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6019284.png)
5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The piperidin-1-yl group is introduced via nucleophilic substitution reactions.
- Typical conditions involve the use of piperidine and a suitable leaving group on the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction reactions can occur at the pyrido[2,3-d]pyrimidin-4(3H)-one core.
- Typical reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution:
- The piperidin-1-yl group can be substituted with other nucleophiles.
- Conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products:
- Oxidation of the methoxyphenyl group can lead to the formation of carboxylic acids or aldehydes.
- Reduction of the core can yield dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
- Substitution reactions can produce a variety of analogs with different pharmacological properties.
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Medicine:
- Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth .
Industry:
- Potential applications in the development of new pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
-
Formation of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core:
- Starting with a suitable pyridine derivative, the core structure is synthesized through a series of cyclization reactions.
- Common reagents include formamide or formamidine acetate .
作用機序
The mechanism of action of 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as kinases. These targets are involved in various cellular pathways, including those regulating cell proliferation and apoptosis . The compound’s ability to inhibit these targets makes it a promising candidate for the treatment of cancer and neurodegenerative diseases.
類似化合物との比較
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activity against fibroblast growth factor receptors.
Triazole-pyrimidine hybrids: Exhibited neuroprotective and anti-neuroinflammatory properties.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Investigated as epidermal growth factor receptor inhibitors.
Uniqueness:
- The presence of the piperidin-1-yl group in 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one enhances its pharmacokinetic properties compared to similar compounds.
- Its unique structure allows for specific interactions with molecular targets, making it a versatile compound for various therapeutic applications.
特性
IUPAC Name |
5-(3-methoxyphenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-14-7-5-6-13(12-14)15-8-9-20-17-16(15)18(24)22-19(21-17)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUZYNUZYKCZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinol](/img/structure/B6019204.png)
![N-cyclobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6019207.png)
![2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-4,5-DIPHENYL-1H-IMIDAZOLE](/img/structure/B6019214.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-methyl-2-(4-morpholinyl)-1-propanamine](/img/structure/B6019223.png)
![2-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6019241.png)


![3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6019248.png)
![methyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B6019249.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6019254.png)
![1,3-benzodioxol-5-yl{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6019267.png)
![dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate](/img/structure/B6019290.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B6019303.png)
